molecular formula C10H6ClN5O4 B400149 2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine

2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine

Cat. No.: B400149
M. Wt: 295.64g/mol
InChI Key: LFQZRGHJOLHCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine is a complex organic compound that features both chloro and dinitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine typically involves multi-step organic reactions. One common method involves the nitration of pyridine derivatives followed by chlorination. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine: shares similarities with other nitro and chloro-substituted pyridine derivatives.

    This compound: is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Uniqueness

The unique combination of chloro and dinitro groups in this compound makes it a versatile compound with potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential bioactivity set it apart from other similar compounds.

Properties

Molecular Formula

C10H6ClN5O4

Molecular Weight

295.64g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-3,5-dinitropyridin-2-amine

InChI

InChI=1S/C10H6ClN5O4/c11-6-1-2-9(12-4-6)14-10-8(16(19)20)3-7(5-13-10)15(17)18/h1-5H,(H,12,13,14)

InChI Key

LFQZRGHJOLHCGV-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Cl)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=NC=C1Cl)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

solubility

1.8 [ug/mL]

Origin of Product

United States

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